molecular formula C24H23N5O4 B2802835 5-ethyl-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921880-74-2

5-ethyl-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Número de catálogo: B2802835
Número CAS: 921880-74-2
Peso molecular: 445.479
Clave InChI: IWJQLCRGDHGDTL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-ethyl-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation , and their overexpression is frequently associated with hematological malignancies and solid tumors, making them a compelling target for oncological research. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and dysregulating downstream signaling pathways that control apoptosis and cell cycle progression . Its primary research value lies in its utility as a chemical probe to elucidate the complex biological roles of PIM kinases in cancer cell survival mechanisms, therapeutic resistance, and tumorigenesis . Researchers employ this inhibitor in vitro to investigate synthetic lethal interactions, to explore its efficacy in combination with other targeted agents, and to validate PIM kinase as a therapeutic target in various disease models.

Propiedades

IUPAC Name

5-ethyl-7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-2-26-15-18(21-19(16-26)23(31)29(25-21)17-7-4-3-5-8-17)22(30)27-10-12-28(13-11-27)24(32)20-9-6-14-33-20/h3-9,14-16H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJQLCRGDHGDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Key Observations :

  • Replacement of the furan-2-carbonyl group with a 2-fluorophenyl () increases molecular weight (445.5 vs.
  • The imidazo[4,5-b]pyridine core in differs in aromaticity and hydrogen-bonding capacity, which may alter target selectivity .

Analogs with Varied Alkyl Chains or Aryl Groups

Compound Name Core Structure Substituent at Position 5 Molecular Formula Activity/Notes
7-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridin-3(5H)-one 2-Methoxyethyl Not Provided Improved solubility (predicted)
4-(4-Chlorophenyl)-2-(5-ethyl-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)pyrazolo[4,3-c]pyridin-2-yl)thiazole Pyrazolo[4,3-c]pyridine 4-Methoxybenzylidene C32H27ClN4O2S Antineoplastic (superior to cisplatin)

Key Observations :

  • Substituting ethyl with 2-methoxyethyl () may enhance aqueous solubility due to the polar methoxy group .
  • The thiazole hybrid in demonstrates significant antineoplastic activity, suggesting that pyrazolo-pyridine derivatives with extended aromatic systems (e.g., thiazole) exhibit enhanced cytotoxicity .

Pyrazolo-Pyrimidinone Derivatives with Piperazine Moieties

Compound Name Core Structure Substituents Molecular Formula Activity/Notes
5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidin-7-one 2-Ethoxyphenyl, methyl, propyl C17H20N4O2 Phosphodiesterase (PDE) inhibitor
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo[1,5-a]pyrimidin-7(4H)-one Trifluoromethyl, nitro C20H12F6N4O3 Undisclosed (structural diversity)

Key Observations :

  • The pyrazolo[4,3-d]pyrimidin-7-one core in is associated with PDE inhibition, implying that the target compound’s piperazine-furan moiety could be tailored for similar enzymatic targets .
  • Electron-withdrawing groups (e.g., trifluoromethyl , nitro ) in may influence electronic properties and binding affinity .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

The synthesis involves multi-step reactions, including cyclization to form the pyrazolo[4,3-c]pyridinone core and subsequent piperazine coupling. Key steps include:

  • Core formation : Reacting substituted hydrazines with carbonyl precursors under acidic conditions (e.g., HCl/EtOH) to generate the pyrazolo-pyridinone scaffold .
  • Piperazine coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the furan-2-carbonyl-piperazine moiety. Microwave-assisted synthesis can reduce reaction times by 30–50% while maintaining yields >75% .
  • Purification : Column chromatography (e.g., silica gel, hexane/EtOAC gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can structural characterization be rigorously validated for this compound?

A combination of spectroscopic and chromatographic methods is critical:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at N5, phenyl at C2) .
  • HPLC-MS : Purity assessment and molecular weight verification (e.g., ESI-MS m/z calculated vs. observed) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different cell lines or assays?

Discrepancies in cytotoxicity (e.g., IC50 ranging from 1–10 µM) may arise from assay conditions or cellular uptake variations. Mitigation strategies include:

  • Standardized protocols : Use uniform cell lines (e.g., HeLa, DU145) and incubation times (48–72 hrs) .
  • Mechanistic studies : Compare target engagement (e.g., kinase inhibition profiling) to isolate structure-activity relationships (SAR) .
  • Solubility optimization : Adjust DMSO concentrations (<0.1% v/v) to avoid false negatives due to precipitation .

Q. How do structural modifications (e.g., substituents on piperazine or furan) influence bioactivity?

SAR studies highlight critical functional groups:

ModificationImpact on ActivityExample Data
Furan-2-carbonyl vs. acetyl-piperazineEnhanced kinase inhibition (IC50 ↓ 40%) due to π-π stacking with ATP-binding pockets .
Ethyl vs. methyl at N5Improved metabolic stability (t1/2 ↑ 2.5× in liver microsomes) .
Phenyl at C2Essential for maintaining cytotoxicity; replacement with alkyl groups reduces potency by >90% .

Q. What experimental designs are recommended for probing its anti-inflammatory mechanisms?

  • In vitro models : LPS-stimulated macrophages to measure TNF-α/IL-6 suppression (dose-response: 0.1–10 µM) .
  • Pathway analysis : Western blotting for NF-κB/p65 nuclear translocation and IκBα degradation .
  • Selectivity screening : Compare activity against COX-1/2 and LOX enzymes to rule off-target effects .

Methodological Notes

  • Contradiction resolution : When synthesis yields vary (e.g., 50–80%), optimize stoichiometry (1:1.2 molar ratio for core:piperazine) and monitor intermediates via TLC .
  • Data reproducibility : Use internal standards (e.g., deuterated DMSO for NMR) and triplicate assays ± SEM .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.